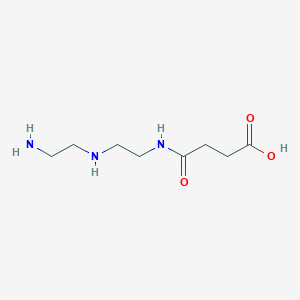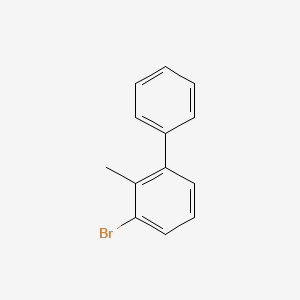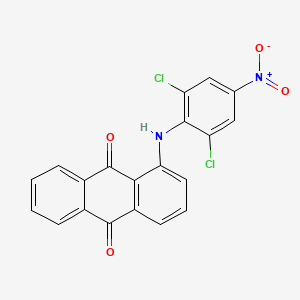
1-(2,6-Dichloro-4-nitroanilino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione is a synthetic organic compound that belongs to the anthraquinone family. This compound is characterized by its complex structure, which includes a dichloronitrophenyl group attached to an anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione typically involves the following steps:
Nitration: The starting material, 2,6-dichloroaniline, undergoes nitration to introduce a nitro group at the 4-position.
Coupling Reaction: The nitrated product is then coupled with anthracene-9,10-dione under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted anthraquinones and reduced derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound, known for its use in dyes and pigments.
Mitoxantrone: A related anthracenedione used in cancer therapy.
Ametantrone: Another anthracenedione with anticancer properties.
Uniqueness
1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62322-91-2 |
|---|---|
Molecular Formula |
C20H10Cl2N2O4 |
Molecular Weight |
413.2 g/mol |
IUPAC Name |
1-(2,6-dichloro-4-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H10Cl2N2O4/c21-14-8-10(24(27)28)9-15(22)18(14)23-16-7-3-6-13-17(16)20(26)12-5-2-1-4-11(12)19(13)25/h1-9,23H |
InChI Key |
HNSXRUFBFGLPDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13144132.png)
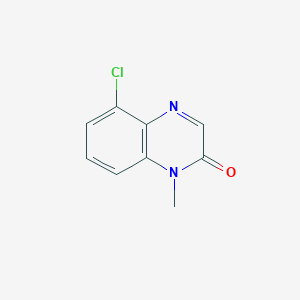

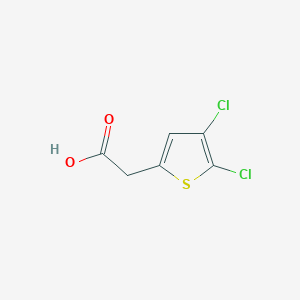
![N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13144162.png)
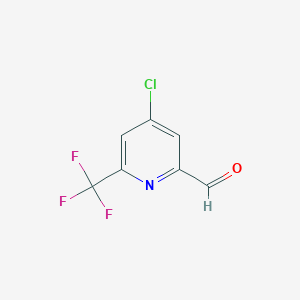
![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)
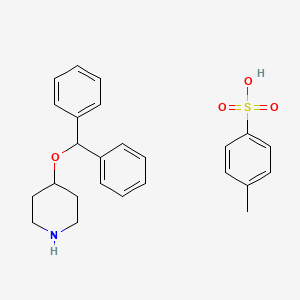
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
